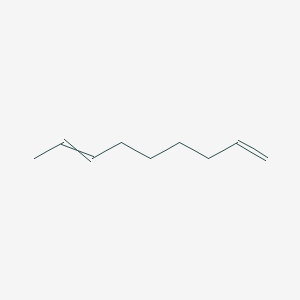

1,7-Nonadiene, (Z)-

Description

(Z)-1,7-Nonadiene (C₉H₁₄) is a nine-carbon alkene with double bonds at the 1,7-positions and a (Z)-stereochemical configuration. Its reactivity and physical properties are influenced by the non-conjugated double bonds and stereochemistry.

Properties

CAS No. |

92230-16-5 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

nona-1,7-diene |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4,6H,1,5,7-9H2,2H3 |

InChI Key |

POZQPLMVTQPOTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Nonadiene, (Z)- can be synthesized through several methods. One common approach involves the use of Gilman reagents (organocuprates), which are useful nucleophiles for forming carbon-carbon bonds . Another method involves the base-induced elimination of HX from an allylic halide .

Industrial Production Methods: Industrial production of 1,7-Nonadiene, (Z)- often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Nonadiene, (Z)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the diene into corresponding epoxides or diols.

Reduction: Hydrogenation can reduce the double bonds to form alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, especially with organocuprates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Gilman reagents are frequently used for nucleophilic substitution.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alkanes.

Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

1,7-Nonadiene, (Z)- has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the production of pharmaceuticals.

Industry: It is used in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,7-Nonadiene, (Z)- exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the molecule make it reactive towards electrophiles and nucleophiles, allowing it to form new carbon-carbon bonds and other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Branching Effects: Substituted derivatives like 4,8-dimethyl-1,7-nonadiene exhibit reduced symmetry and altered physical properties compared to linear isomers, impacting their utility in industrial processes .

Chain Length and Reactivity : Longer-chain dienes (e.g., (Z)-1,5-Undecadiene) show enhanced thermal stability, while shorter analogs (e.g., 1,7-Octadiene) react more rapidly in catalytic hydrogenation .

Bond Type Influence : Alkynes (e.g., 1,7-Dodecadiyne) demonstrate higher reactivity in polymerization, contrasting with the addition-dominated chemistry of dienes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.